An In-depth Technical Guide to 8-Bromo-4-chloroquinoline: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 8-Bromo-4-chloroquinoline: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-4-chloroquinoline is a versatile dihalogenated quinoline derivative that serves as a valuable building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of two distinct halogen atoms on the quinoline scaffold, make it a key intermediate in the development of novel pharmaceutical agents and functional materials. The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization, enabling the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 8-Bromo-4-chloroquinoline, including detailed experimental protocols and a summary of its spectral data.
Core Chemical Properties
8-Bromo-4-chloroquinoline is a solid at room temperature with the following key physical and chemical properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrClN | |
| Molecular Weight | 242.50 g/mol | |
| Appearance | Solid | |
| Melting Point | 147-148 °C | |
| Boiling Point | 314.6 ± 22.0 °C (Predicted) | |
| Density | 1.673 ± 0.06 g/cm³ (Predicted) | |
| pKa | 0.91 ± 0.30 (Predicted) | |
| CAS Number | 65340-71-8 |
Spectroscopic Data
The structural characterization of 8-Bromo-4-chloroquinoline is supported by various spectroscopic techniques. Below is a summary of the available data.
¹H NMR Spectroscopy
The proton NMR spectrum of 8-Bromo-4-chloroquinoline exhibits distinct signals corresponding to the protons on the quinoline ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.7 | d | ~4.5 |
| H-3 | ~7.5 | d | ~4.5 |
| H-5 | ~8.1 | d | ~8.0 |
| H-6 | ~7.4 | t | ~8.0 |
| H-7 | ~7.9 | d | ~8.0 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Chemical Shift (ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~142 |
| C-4a | ~149 |
| C-5 | ~129 |
| C-6 | ~128 |
| C-7 | ~130 |
| C-8 | ~120 |
| C-8a | ~148 |
Note: Peak assignments are based on general knowledge of quinoline chemistry and may require further experimental verification for definitive assignment.
Mass Spectrometry
Mass spectrometry of 8-Bromo-4-chloroquinoline will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pattern can provide further structural information.
| Fragment | m/z | Notes |
| [M]⁺ | 241, 243, 245 | Molecular ion peak cluster |
| [M-Cl]⁺ | 206, 208 | Loss of chlorine |
| [M-Br]⁺ | 162 | Loss of bromine |
| [M-Cl-HCN]⁺ | 179, 181 | Subsequent loss of HCN |
Infrared (IR) Spectroscopy
The IR spectrum of 8-Bromo-4-chloroquinoline will display characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C and C=N stretch |
| ~830 | C-Cl stretch |
| ~650 | C-Br stretch |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of 8-Bromo-4-chloroquinoline are provided below.
Synthesis of 8-Bromo-4-chloroquinoline
The synthesis of 8-Bromo-4-chloroquinoline is typically achieved in a two-step process starting from 2-bromoaniline.
Step 1: Gould-Jacobs Reaction to form 8-Bromo-4-hydroxyquinoline
This reaction constructs the quinoline core.[1]
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Materials: 2-bromoaniline, diethyl ethoxymethylenemalonate (DEEM), diphenyl ether.
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Procedure:
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In a round-bottom flask, combine 2-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
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Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Add the resulting intermediate to a larger flask containing pre-heated diphenyl ether (approximately 10 times the volume of the intermediate) at 250 °C.
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Maintain the temperature at 250 °C for 30 minutes. The cyclized product will precipitate from the hot solvent.
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Cool the reaction mixture to below 100 °C and add hexane to facilitate further precipitation.
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Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and then wash with ethanol.
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Dry the solid to obtain 8-Bromo-4-hydroxyquinoline.
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Step 2: Chlorination of 8-Bromo-4-hydroxyquinoline
This step converts the hydroxyl group to a chloro group.[2][3]
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Materials: 8-Bromo-4-hydroxyquinoline, phosphorus oxychloride (POCl₃).
-
Procedure:
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In a round-bottom flask equipped with a reflux condenser, suspend 8-Bromo-4-hydroxyquinoline (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).
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Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
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Extract the product with dichloromethane or chloroform (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford pure 8-Bromo-4-chloroquinoline.
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Key Reactions and Derivatization
The differential reactivity of the two halogen atoms in 8-Bromo-4-chloroquinoline allows for selective functionalization.
Nucleophilic Aromatic Substitution at the 4-Position
The electron-withdrawing effect of the quinoline nitrogen activates the 4-position for nucleophilic aromatic substitution (SNAr).[4]
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General Procedure for Amination:
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In a sealed tube, dissolve 8-Bromo-4-chloroquinoline (1.0 equivalent) and the desired amine (1.2-1.5 equivalents) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
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A base such as potassium carbonate or triethylamine may be added if the amine salt is not desired as the product.
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Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
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If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
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The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
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The crude product is purified by column chromatography or recrystallization.
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Suzuki-Miyaura Cross-Coupling at the 8-Position
The 8-bromo position is more reactive towards palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6]
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General Procedure:
-
To an oven-dried flask, add 8-Bromo-4-chloroquinoline (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate or cesium fluoride (2-3 equivalents).
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Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
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Heat the reaction mixture at 80-100 °C until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
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Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflow for the synthesis and derivatization of 8-Bromo-4-chloroquinoline.
Conclusion
8-Bromo-4-chloroquinoline is a highly valuable and versatile intermediate in modern organic synthesis. Its well-defined chemical and physical properties, coupled with the distinct reactivity of its two halogen substituents, provide a robust platform for the construction of a wide range of complex molecular architectures. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and derivatization of this important building block, empowering researchers in the fields of medicinal chemistry and materials science to explore new frontiers in drug discovery and technological innovation.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. scispace.com [scispace.com]
